ONO-0300302 is a Slow Tight Binding LPA1 Antagonist (IC50: 0.16 nM) for the Treatment of Benign Prostatic Hyperplasia. ONO-0300302 inhibited significantly an LPA-induced increase of intraurethral pressure (IUP) in rat (3 mg/kg, p.o.) and dog (1 mg/kg, p.o.) over 12 h. Binding experiments with [3H]-ONO-0300302 suggest that the observed long duration action is because of the slow tight binding character of ONO-0300302.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Olmesartan is a potent and selective non-peptide angiotensin II receptor 1 (AT1) antagonist (IC50s = 7.7 and >100,000 nM for AT1 and AT2, respectively, in a radioligand binding assay). It reduces contraction of isolated guinea pig aorta induced by angiotensin II ( pD2 = 9.9) but not phenylephrine or potassium chloride. Olmesartan (0.01 and 0.03 mg/kg, i.v.) reduces the angiotensin II-induced pressor response in conscious normotensive rats with the maximum effect occurring one hour after administration and decreasing thereafter. The oral prodrug form of olmesartan, olmesartan medoxomil, has an increased duration of action with no decrease in efficacy eight hours post administration in normotensive rats. Angiotensin II receptor blocker An angiotensin II receptor antagonist. Used as an anti-hypertensive. Olmesartan is a synthetic imidazole derivative and angiotensin II receptor antagonist with antihypertensive activity. Olmesartan selectively binds to the angiotensin type 1 (AT1) receptor subtype in vascular smooth muscle and adrenal gland, thereby competing with angiotensin II for binding to the AT1 receptor. This prevents angiotensin II-induced vasoconstriction and interferes with angiotensin II-mediated aldosterone secretion, thereby decreasing aldosterone production and preventing aldosterone-stimulated sodium retention and potassium excretion. Olmesartan is an angiotensin II receptor blocker used in the therapy of hypertension. Olmesartan is associated with a low rate of transient serum aminotransferase elevations, but has yet to be linked to instances of acute liver injury. Olmesartan, also known as de-092, belongs to the class of organic compounds known as biphenyls and derivatives. These are organic compounds containing to benzene rings linked together by a C-C bond. Olmesartan is a drug which is used for the treatment of hypertension. Olmesartan exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Olmesartan has been detected in multiple biofluids, such as urine and blood. Within the cell, olmesartan is primarily located in the membrane (predicted from logP). In humans, olmesartan is involved in the olmesartan action pathway.
Oligomycin A (MCH 32) is an inhibitor of ATP synthase. It blocks the oxidative phosphorylation process and all ATP-dependent functions on mitochondria's coupling membrane.
Oligomycin A hinders ATP synthase through blockading its proton channel (FO subunit), which is required to enable oxidative phosphorylation of ADP to ATP (energy production). The blockage of ATP production through Oligomycin A can significantly decrease electron flow in the electron transportation chain. Still, electron flow cannot be stopped entirely because of proton leaks or mitochondrial uncoupling. The facilitation of diffusion of protons causes this process into the mitochondrial matrix via an uncoupling protein, such as thermogenin, also known as UCP1.
The Uses of Oligomycin A
In oxidative phosphorylation research, it is employed to stop the phosphorylation of respiration. The administration of Oligomycin to rats could cause very excessive levels of lactate in the urine and blood.
Oligomycin A was used to block sucrose production and 14C translocation within sunflower leaves to examine resistance to antibiotics and study carotid-chemoreceptor response in response to O2 as CO2 within cats. It inhibits the development and growth of Rhodotorula glutinis, Aspergillus Niger and other moulds.
The biological consequences of Oligomycin A
Macrolide antibiotic. ATP synthase inhibitor. The proton channel (Fo subunit) is blocked to decouple oxidative and phosphorylation. It has antitumor properties. Active in vivo.
In vitro
Oligomycin A, an ATP synthase inhibitor, inhibits oxidative phosphorylation and all the ATP-dependent processes occurring on the coupling membrane of mitochondria. Oligomycin A inhibits ATP synthase by blocking its proton channel (Fo subunit), which is necessary for oxidative phosphorylation of ADP to ATP. The blockage of ATP synthesizing through Oligomycin A can significantly decrease electron flow in the transport chain for electrons. Still, electron flow does not stop entirely due to a procedure called proton leak or mitochondrial uncoupling. In a set of cancerous cells, Oligomycin with a concentration of 100ng/ml completely suppresses oxidative phosphorylation in 1 hour and causes various levels of glycolysis increases over 6 hours. Oligomycin, an inhibitor of the F0 portion of H+-ATP synthase, inhibits TNF-induced apoptosis. Oligomycin hinders mitochondrial respiration in Melanoma and melanoma-related cells. It also increases the sus to treatment and blocks the development of slow-cycling, tumour-maintaining cells.
Olmesartan medoxomil is an orally bioavailable prodrug form of olmesartan, a nonpeptide angiotensin II antagonist that is selective for the angiotensin 1 (AT1) receptor over the AT2 receptor. Olmesartan medoxomil (0.1 mg/kg) inhibits the angiotensin II pressor response in normotensive rats. It reduces both systolic and diastolic blood pressure in fructose-fed rats, a model of insulin resistance, when administered at a dose of 10 mg/kg per day, as well as in chow-fed control animals when administered at a dose of 11.4 mg/kg per day. Olmesartan medoxomil also inhibits increases in plasma levels of triglycerides and non-esterified fatty acids in fructose-fed rats. Formulations containing olmesartan medoxomil have been used in the treatment of hypertension. Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia. Olmesartan Medoxomil is a synthetic imidazole derivative prodrug with an antihypertensive property. Upon hydrolysis, olmesartan medoxomil is converted to olmesartan. Olmesartan selectively binds to the angiotensin type 1 (AT1) receptor of angiotensin II in vascular smooth muscle and adrenal gland, thereby competing angiotensin II binding to the receptor. This prevents angiotensin II-induced vasoconstriction and decreases aldosterone production, thereby preventing aldosterone-stimulated sodium retention and potassium excretion. Olmesartan medoxomil is a member of biphenyls. An ANGIOTENSIN II TYPE 1 RECEPTOR BLOCKER that is used to manage HYPERTENSION.